![molecular formula C11H11F2NO3 B2431710 7-[(Dimethylamino)methyl]-2,2-difluoro-1,3-dioxaindane-4-carbaldehyde CAS No. 2095409-86-0](/img/structure/B2431710.png)
7-[(Dimethylamino)methyl]-2,2-difluoro-1,3-dioxaindane-4-carbaldehyde
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Overview
Description
“7-[(Dimethylamino)methyl]-2,2-difluoro-1,3-dioxaindane-4-carbaldehyde” is a chemical compound with the CAS Number: 2095409-86-0 . It has a molecular weight of 243.21 . The IUPAC name for this compound is 7-((dimethylamino)methyl)-2,2-difluorobenzo[d][1,3]dioxole-4-carbaldehyde . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11F2NO3/c1-14(2)5-7-3-4-8(6-15)10-9(7)16-11(12,13)17-10/h3-4,6H,5H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound has a molecular weight of 243.21 . It is a liquid at room temperature . The compound is stored at room temperature .Scientific Research Applications
- Application : It can serve as a solvent in various organic reactions, including nucleophilic substitutions, condensations, and cyclizations. Its non-toxic nature makes it appealing for sustainable synthesis processes .
- Application : Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate has been successfully employed in SNAr reactions for arylations. Solvent recovery is feasible, and yields are comparable to other green solvents .
- Application : This compound offers an alternative for membrane fabrication, where toxic solvents are unavoidable. Its properties, such as dielectric constant and solubility parameters, make it suitable for this application .
- Application : Researchers are exploring efficient methods to synthesize coumarin derivatives. Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate could play a role in developing practical synthetic routes for these compounds .
- Application : The new synthesis route for this compound has been found to be more sustainable than patented routes. Green metrics analysis supports its eco-friendliness .
Green Solvent in Organic Synthesis
O- and N-Arylation Reactions
Membrane Science
Coumarin Derivatives Synthesis
Green Metrics and Sustainability
Solvent Properties Determination
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing thoroughly after handling, wearing protective gloves, and washing contaminated clothing before reuse .
properties
IUPAC Name |
7-[(dimethylamino)methyl]-2,2-difluoro-1,3-benzodioxole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO3/c1-14(2)5-7-3-4-8(6-15)10-9(7)16-11(12,13)17-10/h3-4,6H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSYXYGFVCPDNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C2C(=C(C=C1)C=O)OC(O2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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